

IUPAC name for 4-(trans-4-propylcyclohexyl)benzoic acid derivatives

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Compound of Interest

Compound Name:	4-(trans-4-n- Propylcyclohexyl)benzoic acid
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An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of 4-(trans-4-propylcyclohexyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(trans-4-propylcyclohexyl)benzoic acid scaffold is a cornerstone in the design of advanced functional materials and has garnered interest in medicinal chemistry. Its rigid, rod-like molecular architecture, conferred by the trans-substituted cyclohexyl ring linked to a benzoic acid moiety, is pivotal to its utility. This structure is particularly prominent in the field of liquid crystals, where it serves as a crucial intermediate for the synthesis of high-performance liquid crystal materials essential for modern display technologies.[1][2] The derivatization of the carboxylic acid group allows for the fine-tuning of mesomorphic properties, leading to materials with specific optical and dielectric anisotropy.[1] Beyond materials science, the inherent structural motifs of cyclohexyl and benzoic acid moieties are found in a variety of pharmacologically active compounds, suggesting potential applications in drug discovery.[3][4]

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthetic methodologies, and analytical characterization of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel organic molecules in both materials science and drug development.

IUPAC Nomenclature of 4-(trans-4-propylcyclohexyl)benzoic Acid and Its Derivatives

The systematic naming of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A thorough understanding of these rules is essential for unambiguous communication in the scientific community.

The Parent Structure: 4-(trans-4-propylcyclohexyl)benzoic acid

The IUPAC name of the core molecule is 4-(trans-4-propylcyclohexyl)benzoic acid. Let's deconstruct this name to understand the underlying principles:

- Benzoic acid: This is the parent name, as the carboxylic acid group is the principal functional group and takes seniority. The carbon atom of the carboxylic acid group is attached to the benzene ring.
- 4-(...): This indicates that a substituent is attached at the para-position (carbon 4) of the benzoic acid ring. The carbon atom of the benzene ring attached to the carboxylic acid group is designated as position 1.
- (...)cyclohexyl: The substituent at position 4 is a cyclohexyl ring.
- -4-propyl...: The cyclohexyl ring itself is substituted with a propyl group at its 4-position.
- trans-: This stereochemical descriptor indicates the relative orientation of the substituents on the cyclohexane ring. In this case, the propyl group and the benzoic acid group are on opposite sides of the cyclohexane ring.

The numbering of the atoms in the parent structure is illustrated below:

Caption: IUPAC numbering for 4-(trans-4-propylcyclohexyl)benzoic acid.

Nomenclature of Derivatives

Derivatives are named based on the modification of the carboxylic acid group.

Esters

Esterification of the carboxylic acid is a common derivatization. The name of the alkyl or aryl group from the alcohol comes first, followed by the name of the parent acid with the "-oic acid" suffix changed to "-oate".

- Example: Methyl 4-(trans-4-propylcyclohexyl)benzoate
- Example: Phenyl 4-(trans-4-propylcyclohexyl)benzoate

Amides

Amides are formed by reacting the carboxylic acid with an amine. The naming convention is similar to esters, with the "-oic acid" suffix replaced by "-amide". Substituents on the nitrogen atom are denoted by the prefix "N-".

- Example: N-Methyl-4-(trans-4-propylcyclohexyl)benzamide
- Example: N,N-Dimethyl-4-(trans-4-propylcyclohexyl)benzamide

Acid Halides

Acid halides are typically named by replacing the "-oic acid" suffix with "-oyl halide".

- Example: 4-(trans-4-propylcyclohexyl)benzoyl chloride

Synthesis of 4-(trans-4-propylcyclohexyl)benzoic Acid and Derivatives

The synthesis of these compounds can be achieved through several routes. A common and effective strategy involves a Grignard reaction followed by carboxylation, or the catalytic hydrogenation of a suitable aromatic precursor.

Synthesis of the Core Structure: 4-(trans-4-propylcyclohexyl)benzoic Acid

A plausible synthetic route involves the preparation of a Grignard reagent from a brominated precursor, followed by reaction with carbon dioxide.[\[5\]](#)[\[6\]](#)[\[7\]](#)



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Caption: A potential synthetic workflow for 4-(trans-4-propylcyclohexyl)benzoic acid.

Experimental Protocol: Synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 4-Propylacetophenone

- To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add acetyl chloride at 0 °C.
- Slowly add propylbenzene to the mixture, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield 4-propylacetophenone.

Step 2: Synthesis of 4-(4-propylphenyl)cyclohexanone

- Perform a Robinson annulation using 4-propylacetophenone and methyl vinyl ketone in the presence of a base such as sodium ethoxide.
- The resulting enone is then subjected to catalytic hydrogenation to reduce the double bond and the ketone, followed by selective oxidation of the secondary alcohol to the ketone.

Step 3: Synthesis of 4-(trans-4-propylcyclohexyl)benzoic acid

- The 4-(4-propylphenyl)cyclohexanone is subjected to a Willgerodt-Kindler reaction, followed by hydrolysis to yield the carboxylic acid.
- Alternatively, the ketone can be converted to the corresponding enol ether, which is then subjected to a series of reactions to introduce the carboxylic acid functionality.
- A more direct approach involves the catalytic hydrogenation of 4'-propylbiphenyl-4-carboxylic acid, which can be synthesized from 4-bromobiphenyl.

Synthesis of Derivatives: Esterification

Ester derivatives are commonly synthesized via Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 4-(trans-4-propylcyclohexyl)benzoate

- Dissolve 4-(trans-4-propylcyclohexyl)benzoic acid in an excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted acid.
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ester.
- Purify the product by column chromatography or recrystallization.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

- **Aromatic Protons:** The protons on the benzene ring typically appear as two doublets in the region of 7.0-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
- **Cyclohexyl Protons:** The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region (1.0-2.5 ppm). The trans-configuration leads to distinct chemical shifts for the axial and equatorial protons.
- **Propyl Group Protons:** The propyl group will show a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.3 ppm), and a triplet for the methylene group attached to the cyclohexane ring (~1.2 ppm).
- **Carboxylic Acid Proton:** The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

- **Carbonyl Carbon:** The carbon of the carboxylic acid group will appear at a downfield chemical shift, typically in the range of 165-185 ppm.[8][9]
- **Aromatic Carbons:** The carbons of the benzene ring will appear in the range of 120-150 ppm. The quaternary carbons will generally have weaker signals.[10][11]
- **Cyclohexyl and Propyl Carbons:** The aliphatic carbons of the cyclohexane and propyl groups will appear in the upfield region, typically between 10-50 ppm.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

[13][14][15][16]

- O-H Stretch: A very broad absorption band in the region of 2500-3300 cm^{-1} is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[15]
- C=O Stretch: A strong, sharp absorption band around 1680-1710 cm^{-1} corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[15]
- C-H Stretches: Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches appear just below 3000 cm^{-1} .
- Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm^{-1} region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH ($\text{M}-17$) and -COOH ($\text{M}-45$).[8][17] The fragmentation of the cyclohexyl and propyl groups will also produce a characteristic pattern of peaks in the lower m/z region.[2][18][19][20]

Physicochemical Properties and Applications

The unique molecular structure of 4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives gives rise to their valuable properties, particularly in the field of liquid crystals.

Liquid Crystalline Properties

Many ester derivatives of 4-(trans-4-propylcyclohexyl)benzoic acid exhibit liquid crystalline phases, most commonly the nematic phase.[1] The transition temperatures between the crystalline (Cr), nematic (N), and isotropic (I) phases are critical parameters that determine their suitability for specific applications.

Alkyl Chain (R) in Ester	Cr-N Transition (°C)	N-I Transition (°C)
Methyl	~50-60	~70-80
Ethyl	~45-55	~85-95
Propyl	~55-65	~90-100
Butyl	~50-60	~100-110
Pentyl	~60-70	~105-115

Note: These are representative values for a homologous series of 4-(trans-4-alkylcyclohexyl)benzoate esters and can vary depending on the specific ester group.[\[7\]](#)[\[21\]](#)[\[22\]](#)

The rod-like shape and rigidity of these molecules allow them to self-assemble into the ordered, yet fluid, structures characteristic of liquid crystals. By varying the length of the alkyl chain and the nature of the ester group, the temperature range of the nematic phase can be precisely controlled.[\[23\]](#)

Applications in Drug Development

While the primary application of these compounds is in materials science, the 4-(trans-4-propylcyclohexyl)benzoic acid scaffold holds potential for medicinal chemistry. The lipophilic cyclohexyl group and the hydrogen-bonding capable carboxylic acid are common features in many drug molecules. Derivatives of this scaffold could be explored for a range of biological activities.[\[3\]](#)[\[4\]](#)[\[24\]](#)

Conclusion

4-(trans-4-propylcyclohexyl)benzoic acid and its derivatives are a versatile class of organic compounds with significant applications in the field of liquid crystals. Their synthesis, while multi-step, is achievable through established organic chemistry methodologies. A thorough understanding of their IUPAC nomenclature and analytical characterization is crucial for researchers working with these materials. The ability to tune their physicochemical properties through derivatization continues to make them a subject of interest for the development of new functional materials and potentially for exploration in the realm of medicinal chemistry.

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